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Compound of Interest

Compound Name: Methyl 2-methoxy-3-oxobutanoate

Cat. No.: B1590147 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-methoxy-3-oxobutanoate (C₆H₁₀O₄), a key organic intermediate. Designed for researchers,

scientists, and professionals in drug development, this document delves into the interpretation

of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

focus is on not just presenting the data, but on elucidating the structural information derived

from each spectroscopic technique, thereby providing a holistic understanding of the

molecule's architecture.

Molecular Structure and Keto-Enol Tautomerism
Methyl 2-methoxy-3-oxobutanoate is a β-keto ester, a class of compounds known to exhibit

keto-enol tautomerism. This equilibrium between the keto and enol forms is a crucial factor in

interpreting their spectroscopic data, as the presence of both tautomers can lead to more

complex spectra.[1][2] The position of this equilibrium is influenced by factors such as the

solvent, temperature, and substituents.[3][4]
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Caption: Keto-enol tautomerism in methyl 2-methoxy-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For methyl 2-methoxy-3-oxobutanoate, both ¹H and ¹³C NMR are essential for

structural confirmation. The presence of both keto and enol forms in solution would result in two

sets of signals, and their integration would allow for the quantification of the tautomeric ratio.[5]

¹H NMR Spectroscopy
The proton NMR spectrum of the keto form of methyl 2-methoxy-3-oxobutanoate is expected

to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing

nature of the adjacent carbonyl and methoxy groups.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

CH₃ (acetyl) ~2.2 Singlet 3H

OCH₃ (ester) ~3.7 Singlet 3H

OCH₃ (ether) ~3.4 Singlet 3H

CH ~4.2 Singlet 1H

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the

keto tautomer, six distinct carbon signals are expected.
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Assignment Predicted Chemical Shift (δ, ppm)

CH₃ (acetyl) ~25

OCH₃ (ester) ~52

OCH₃ (ether) ~58

CH ~80

C=O (ester) ~168

C=O (ketone) ~200

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl 2-methoxy-3-oxobutanoate will be dominated by the characteristic

absorptions of its carbonyl groups.[6] The presence of two carbonyl groups (ketone and ester)

will likely result in strong absorption bands in the region of 1650-1760 cm⁻¹.[7][8][9][10]

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O (ester) ~1745 Strong

C=O (ketone) ~1720 Strong

C-O (ester & ether) 1300-1000 Strong

C-H (sp³) 3000-2850 Medium

The enol form, if present, would exhibit a broad O-H stretch around 3400-3200 cm⁻¹ and a

C=C stretch around 1650 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The fragmentation of β-keto esters is often

characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[11]

[12][13]

The predicted monoisotopic mass of methyl 2-methoxy-3-oxobutanoate (C₆H₁₀O₄) is

146.0579 g/mol .[14]

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for methyl 2-methoxy-3-oxobutanoate is initiated by the

loss of the methoxy group from the ester, followed by further fragmentation.
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Caption: A proposed mass spectrometry fragmentation pathway for methyl 2-methoxy-3-
oxobutanoate.

Table of Predicted Mass Fragments:

m/z Proposed Fragment Ion Proposed Neutral Loss

146 [C₆H₁₀O₄]⁺˙ (Molecular Ion) -

115 [C₅H₇O₃]⁺ •OCH₃

87 [C₄H₇O₂]⁺ •COOCH₃

74
[CH₃OC(OH)=CH₂]⁺˙ (from

enol)
C₂H₂O₂

43 [CH₃CO]⁺ •CH(OCH₃)COOCH₃

Integrated Spectroscopic Analysis and Conclusion
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The combined analysis of NMR, IR, and MS data provides a comprehensive structural

elucidation of methyl 2-methoxy-3-oxobutanoate. The NMR spectra would confirm the

carbon-hydrogen framework and reveal the presence and ratio of keto-enol tautomers. The IR

spectrum would identify the key carbonyl functional groups, and the mass spectrum would

confirm the molecular weight and provide insights into the molecule's fragmentation behavior.

While experimental data is paramount for definitive characterization, the predicted data and

analysis presented in this guide offer a robust framework for understanding the spectroscopic

properties of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-methoxy-3-
oxobutanoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590147#methyl-2-methoxy-3-oxobutanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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